Eltrombopag is a small molecule classified as a non-peptidyl thrombopoietin receptor agonist (TPO-RA). [ [], [], [] ] It mimics the action of thrombopoietin, a hormone that stimulates the production of platelets. [ [], [] ] In scientific research, Eltrombopag serves as a valuable tool for studying platelet production pathways, immune responses, and potential therapeutic targets for various diseases. [ [], [], [], [], [] ]
Eltrombopag's molecular structure consists of a benzofuran ring linked to a thiazole ring via an amide bond. [ [], [] ] Molecular docking studies have revealed that Eltrombopag likely interacts with DNA through intercalation, with the thiazole and benzofuran rings playing a role in this binding. [ [] ]
Limited information regarding specific chemical reactions involving Eltrombopag is available within the provided papers. One study employed electrochemical techniques, revealing that Eltrombopag interacts with DNA, potentially altering the electrochemical signals of deoxyguanosine and deoxyadenosine. [ [] ]
Eltrombopag primarily functions by binding to the transmembrane domain of the thrombopoietin receptor (TPOR). [ [] ] This binding activates intracellular signaling pathways, specifically the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 5 (STAT5) pathway. [ [], [] ] This activation ultimately leads to the proliferation and differentiation of megakaryocytes, the bone marrow cells responsible for platelet production. [ [], [], [] ]
Beyond its role as a TPO-RA, Eltrombopag demonstrates allosteric inhibitory activity against the METTL3-14 complex. [ [] ] This complex plays a crucial role in the N6-methyladenosine (m6A) post-transcriptional modification of RNA. [ [] ] Eltrombopag selectively inhibits the most active catalytic form of METTL3-14 by directly binding to an allosteric site within METTL3, thereby reducing m6A levels in acute myeloid leukemia cells. [ [] ]
Research suggests that Eltrombopag binds to the catalytic domain of TET2, inhibiting its dioxygenase activity. [ [] ] TET2, a DNA demethylating enzyme, plays a crucial role in hematopoietic stem cell differentiation. [ [] ] This inhibition contributes to the expansion of hematopoietic stem and progenitor cells, offering potential therapeutic benefits in treating aplastic anemia. [ [] ]
Immune Thrombocytopenia (ITP): Eltrombopag effectively increases platelet counts in adults and children with chronic ITP, particularly in cases refractory to conventional treatments. [ [], [], [], [], [], [], [], [] ] Studies highlight its potential to achieve sustained remission off-treatment in a subset of patients. [ [], [], [] ]
Aplastic Anemia: Eltrombopag demonstrates efficacy in treating severe aplastic anemia, particularly in combination with immunosuppressive therapy. [ [], [], [], [], [], [], [] ] It improves hematologic response rates and contributes to the expansion of hematopoietic stem cells. [ [], [], [], [] ]
Myelodysplastic Syndromes (MDS): Research suggests that Eltrombopag shows promise in managing low-risk MDS with severe thrombocytopenia, improving platelet counts and reducing bleeding events. [ [], [] ]
Post-Hematopoietic Stem Cell Transplantation: Eltrombopag effectively manages thrombocytopenia and poor graft function following hematopoietic stem cell transplantation, improving platelet counts and overall hematopoietic recovery. [ [], [], [], [], [] ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6